molecular formula C12H18ClNO4 B1463345 Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride CAS No. 1210775-07-7

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride

Cat. No. B1463345
M. Wt: 275.73 g/mol
InChI Key: IUNJIQUUJUGXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” is represented by the InChI code 1S/C12H17NO4.ClH/c1-15-10-4-9 (5-11 (6-10)16-2)7-13-8-12 (14)17-3;/h4-6,13H,7-8H2,1-3H3;1H . The molecular weight of this compound is 275.73 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” include a molecular weight of 275.73 . The compound is in powder form and should be stored at room temperature .

Scientific Research Applications

  • Pharmaceutical Research : Compounds with an indole nucleus, which is similar to the structure of your compound, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

  • Organic Synthesis : (3,5-Dimethoxyphenyl)acetic acid, which shares the 3,5-dimethoxyphenyl group with your compound, is a carboxylic acid used in organic synthesis . It may be employed in a study to investigate the isolation of phananthrene derivatives from the heartwood of Combretum hereroense .

  • Antioxidant and Antibacterial Activities : New 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been synthesized and characterized for their antioxidant and antibacterial activities .

  • Pharmaceutical Research : Compounds with an indole nucleus, which is similar to the structure of your compound, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

  • Organic Synthesis : (3,5-Dimethoxyphenyl)acetic acid, which shares the 3,5-dimethoxyphenyl group with your compound, is a carboxylic acid used in organic synthesis . It may be employed in a study to investigate the isolation of phananthrene derivatives from the heartwood of Combretum hereroense .

  • Antioxidant and Antibacterial Activities : New 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been synthesized and characterized for their antioxidant and antibacterial activities .

Safety And Hazards

“Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-[(3,5-dimethoxyphenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3;/h4-6,13H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJIQUUJUGXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC(=O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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